{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol
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Overview
Description
{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol is a chemical compound with the molecular formula C12H13ClN2OS It is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and an imidazole ring
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Pharmacokinetics
Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s activity may be affected by the pH of the environment, as changes in pH can affect the compound’s ionization state and, consequently, its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol typically involves the reaction of 4-chlorobenzyl chloride with 1-methylimidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group is introduced via a thiol or disulfide intermediate. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the imidazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether as solvent.
Substitution: Sodium azide, potassium cyanide, DMF or THF as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified imidazole derivatives.
Substitution: Azido derivatives, cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the imidazole ring suggests that it may interact with histidine residues in proteins, thereby modulating their activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial or antifungal activity due to its structural similarity to other known bioactive compounds.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol
- {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-4-yl}methanol
- {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-2-yl}methanol
Uniqueness
{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol is unique due to the specific positioning of the methyl and sulfanyl groups on the imidazole ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-15-11(7-16)6-14-12(15)17-8-9-2-4-10(13)5-3-9/h2-6,16H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJQXPOEEQOVFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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